molecular formula C7H6F2N2O2 B13966481 2,5-Difluoro-4-hydrazinobenzoic acid

2,5-Difluoro-4-hydrazinobenzoic acid

Katalognummer: B13966481
Molekulargewicht: 188.13 g/mol
InChI-Schlüssel: BDMSXHOTPIYMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluoro-4-hydrazinobenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydrazine group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-hydrazinobenzoic acid typically involves the introduction of fluorine atoms and a hydrazine group onto a benzoic acid derivative. One common method involves the nitration of 2,5-difluorobenzoic acid followed by reduction to introduce the hydrazine group. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Difluoro-4-hydrazinobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various substituted benzoic acids

Wissenschaftliche Forschungsanwendungen

2,5-Difluoro-4-hydrazinobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Difluoro-4-hydrazinobenzoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Difluoro-3-hydrazinobenzoic acid
  • 2,5-Difluoro-4-nitrobenzoic acid
  • 2,5-Difluoro-4-aminobenzoic acid

Uniqueness

2,5-Difluoro-4-hydrazinobenzoic acid is unique due to the specific positioning of the fluorine atoms and the hydrazine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise chemical modifications are required.

Eigenschaften

Molekularformel

C7H6F2N2O2

Molekulargewicht

188.13 g/mol

IUPAC-Name

2,5-difluoro-4-hydrazinylbenzoic acid

InChI

InChI=1S/C7H6F2N2O2/c8-4-2-6(11-10)5(9)1-3(4)7(12)13/h1-2,11H,10H2,(H,12,13)

InChI-Schlüssel

BDMSXHOTPIYMMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)NN)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.